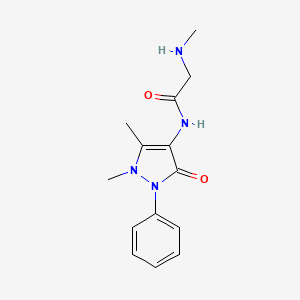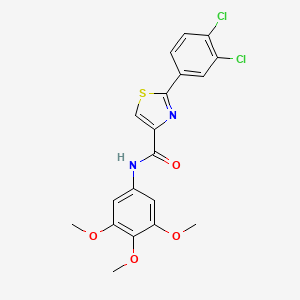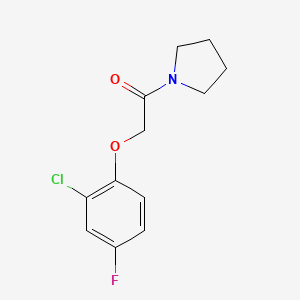
2-Methyl-5-(1-pyridin-2-ylsulfanylethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(1-pyridin-2-ylsulfanylethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(1-pyridin-2-ylsulfanylethyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
2-Methyl-5-(1-pyridin-2-ylsulfanylethyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals. Additionally, it has been shown to have minimal toxicity to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-5-(1-pyridin-2-ylsulfanylethyl)-1,3,4-oxadiazole in lab experiments include its high potency, selectivity, and low toxicity to normal cells. However, its limitations include its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research of 2-Methyl-5-(1-pyridin-2-ylsulfanylethyl)-1,3,4-oxadiazole. These include:
1. Further optimization of the synthesis method to improve yield and purity of the compound.
2. Investigation of the mechanism of action to better understand its therapeutic potential.
3. Evaluation of its efficacy in animal models of cancer and other diseases.
4. Exploration of its potential as a material for electronic and optoelectronic applications.
5. Development of novel derivatives of the compound with improved properties.
In conclusion, 2-Methyl-5-(1-pyridin-2-ylsulfanylethyl)-1,3,4-oxadiazole is a promising compound that has shown potential in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-(1-pyridin-2-ylsulfanylethyl)-1,3,4-oxadiazole involves the reaction of 2-methyl-5-(2-bromoethyl)-1,3,4-oxadiazole with 2-pyridinethiol in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of the desired compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-Methyl-5-(1-pyridin-2-ylsulfanylethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown significant activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also demonstrated potential as an anti-inflammatory and antioxidant agent.
Propriétés
IUPAC Name |
2-methyl-5-(1-pyridin-2-ylsulfanylethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(10-13-12-8(2)14-10)15-9-5-3-4-6-11-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTURFAZHOGCOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide](/img/structure/B7566664.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566670.png)
![5-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7566671.png)
![1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea](/img/structure/B7566676.png)
![2-cyclohexyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566690.png)

![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B7566734.png)


![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7566755.png)

![5-(4-methoxyphenyl)-1-phenyl-N-[(1-propan-2-ylpiperidin-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7566786.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7566797.png)
![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7566804.png)